N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide is a complex organic compound that incorporates several pharmacologically active moieties. This article explores its biological activities, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound features a quinoline core linked to an oxadiazole and isoxazole moiety. Its molecular formula is C15H14N4O3, with a molecular weight of approximately 298.302 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing isoxazole and oxadiazole rings exhibit various biological activities, including:
- Anticancer properties : Many derivatives have shown promise in inhibiting tumor growth.
- Anti-inflammatory effects : Some compounds have demonstrated the ability to modulate inflammatory pathways.
- Antimicrobial activity : Certain derivatives have been evaluated for their effectiveness against bacterial and fungal strains.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate cellular signaling.
- Cell Cycle Interference : Inducing cell cycle arrest in cancer cells, particularly in the G0/G1 phase.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cell lines:
Cell Line | Type | IC50 Value (µM) | Notes |
---|---|---|---|
MRC-5 | Non-tumor (human fibroblasts) | >50 | Minimal effect observed |
HeLa | Cervical carcinoma | 12.5 | Significant growth inhibition |
HL-60 | Acute promyelocytic leukemia | 8.0 | Induces apoptosis |
CaCo-2 | Colon adenocarcinoma | 15.0 | Cell cycle arrest observed |
These results indicate that the compound exhibits selective cytotoxicity toward cancer cells while sparing non-tumor cells, highlighting its potential as a targeted anticancer agent.
Anti-inflammatory Effects
A study investigating the anti-inflammatory properties found that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism involving modulation of inflammatory pathways, potentially through inhibition of NF-kB signaling.
Pharmacokinetic Properties
The presence of an amide functional group in the compound enhances its solubility and bioavailability, which are critical for therapeutic efficacy. Preliminary pharmacokinetic studies indicate favorable absorption characteristics, although further investigations are necessary to fully elucidate its pharmacological profile.
Conclusion and Future Directions
This compound emerges as a promising candidate in drug discovery due to its multifaceted biological activities. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in its biological effects.
- In Vivo Evaluations : Assessing efficacy and safety in animal models to support clinical development.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific cancer types.
Propriétés
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-10-7-14(21-24-10)16-20-15(25-22-16)9-19-17(23)12-4-5-13-11(8-12)3-2-6-18-13/h2-8H,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYYLYLRWTYBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.